molecular formula C9H9F5O3S B1399857 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid CAS No. 1240257-85-5

2-Methoxy-5-(pentafluorosulfur)phenylacetic acid

Cat. No.: B1399857
CAS No.: 1240257-85-5
M. Wt: 292.22 g/mol
InChI Key: WDKUOWRSDCBUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methoxy-5-(pentafluorosulfur)phenylacetic acid” is a chemical compound . It is a versatile material used in diverse scientific research. Its unique properties enable applications in fields like medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Biotransformation in Microorganisms

Kavanagh et al. (2013) reported the biotransformation of compounds bearing the pentafluorosulfanyl functional group, similar to 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid, by microorganisms like fungi and bacteria. This study is significant as it evaluates the potential environmental impact of such compounds, especially considering their growing use in drugs and agrochemicals due to their enhanced lipophilicity and stability (Kavanagh et al., 2013).

Synthesis of Furobenzopyranone Derivatives

Research by Kawase et al. (1971) explored the synthesis of furobenzopyranone derivatives using various acylation methods, involving compounds structurally related to this compound. Such synthetic routes are crucial for the development of novel organic compounds and pharmaceuticals (Kawase et al., 1971).

Intramolecular Dynamics in Derivatives

A study by Singh et al. (2022) examined the conformational landscape and intramolecular dynamics of alpha-methoxy phenylacetic acid, a derivative of mandelic acid and structurally related to this compound. This research provides valuable insights into the structural and dynamic properties of such compounds, useful in various organic reactions (Singh et al., 2022).

Stereochemistry in Aromatic Alkanols

Kelly (1999) compiled data on the chemical shifts of the methoxy group in Mosher's esters, which are derivatives involving structures similar to this compound. This research is pivotal in determining the absolute stereochemistry of aromatic and heteroaromatic alkanols, an essential aspect in the synthesis of chiral compounds (Kelly, 1999).

Synthesis of Fluorinated Methoxy Arenes

Leung and Sammis (2015) developed a novel technique for synthesizing monofluoromethoxy arenes, closely related to this compound, using photosensitizers. This method has significant implications for the production of fluorinated compounds in pharmaceuticals and agrochemicals (Leung & Sammis, 2015).

Properties

IUPAC Name

2-[2-methoxy-5-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F5O3S/c1-17-8-3-2-7(18(10,11,12,13)14)4-6(8)5-9(15)16/h2-4H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKUOWRSDCBUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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